molecular formula C7H7F3O2 B2811650 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2057424-43-6

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2811650
CAS No.: 2057424-43-6
M. Wt: 180.126
InChI Key: DJMQVJVEDSGMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by a cyclobutane ring with a trifluoromethyl group and a carboxylic acid functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting from 4-oxocyclobutane precursors: The compound can be synthesized by converting readily available 4-oxocyclobutane precursors to their CF3 carbinols using trimethylsilyl trifluoromethane (TMSCF3) and a fluoride source.

  • Single-step synthesis: Another method involves a single-step synthesis starting from cyclobutanones, which are treated with Bu3SnH and H2O to remove the trifluoromethyl group, followed by subsequent chemical reactions to obtain the desired product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the carboxylic acid group allows for interactions with biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the methylidene group.

  • 3-Methylidene-1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar but with a cyclopropane ring instead of cyclobutane.

Uniqueness: 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its combination of the trifluoromethyl group and the cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMQVJVEDSGMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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